molecular formula C13H20N2O3 B13522659 Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B13522659
M. Wt: 252.31 g/mol
InChI Key: UDHWNZZRPFXWII-UHFFFAOYSA-N
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Description

Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate (molecular formula: C₁₃H₂₀N₂O₃, molecular weight: 252.32 g/mol) is a spirocyclic compound featuring a bicyclic scaffold with fused oxa (oxygen-containing) and diaza (two nitrogen-containing) rings. This compound has been utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of somatostatin receptor subtype 5 (SSTR5) antagonists, which show promise in glucose regulation and diabetes therapy .

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

InChI

InChI=1S/C13H20N2O3/c1-12(2,3)17-11(16)15-7-13(8-15)6-10(14-18-13)9-4-5-9/h9H,4-8H2,1-3H3

InChI Key

UDHWNZZRPFXWII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)C3CC3

Origin of Product

United States

Preparation Methods

Construction of the Diazaspiro Core and Cyclopropyl Substituent

A common approach starts from readily available cyclic amines or amino alcohols, which undergo cyclization to form the diazaspiro ring system. The cyclopropyl group is introduced either by cyclopropanation of a suitable alkene precursor or by using cyclopropyl-containing building blocks.

For example, synthetic routes described for related spirocyclic pyrrolidines involve:

  • Bromination of precursors in dichloromethane with aqueous hydrobromic acid and bromine at temperatures below 25 °C to generate brominated intermediates
  • Subsequent treatment with triethylamine to induce cyclization and form the spirocyclic ring
  • Reduction steps using lithium aluminum hydride in tetrahydrofuran at 0 °C to room temperature to convert intermediates into the desired amine-containing spiro compounds

These steps are carefully monitored to avoid overbromination or decomposition, and purification is typically done by flash chromatography.

Introduction of the tert-Butyl Ester Group

The tert-butyl ester moiety is commonly introduced via esterification reactions or by using tert-butyl-protected carboxylic acid derivatives. For instance, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate synthesis involves:

  • Reaction of di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate with acetyl chloride in methanol under inert atmosphere at 20 °C for 20 hours
  • Treatment with potassium hydroxide in methanol at 30 °C to hydrolyze or modify ester groups
  • Final acidification with oxalic acid in diethyl ether at 20 °C for 1 hour to precipitate the product as a solid

Although this example is for a closely related spirocyclic compound, the methodology is adaptable to the preparation of tert-butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate, especially for installing the tert-butyl ester functionality.

Formation of the Oxaspiro and Ene Functionalities

The oxaspiro and ene components are introduced through cyclization and oxidation steps. The ene (alkene) functionality within the spiro ring can be formed by elimination reactions or controlled oxidation of saturated precursors.

Literature on related diazaspiro compounds indicates that:

  • Cyclodehydration reactions, often promoted by reagents such as tetrabutylammonium fluoride, can be used to form oxadiazole rings or oxaspiro frameworks from hydrazide or amidoxime intermediates.
  • Heating of hydrazide intermediates with amidines at elevated temperatures (around 170 °C) promotes cyclization to form heterocyclic rings fused to the spiro core.

These steps are critical for establishing the final molecular architecture and require precise temperature control and reaction time optimization.

Representative Synthetic Scheme (Summary Table)

Step Reactants/Intermediates Reagents/Conditions Outcome/Notes
1 Cyclic amine or amino alcohol precursor Bromination: Br2, HBr aqueous, CH2Cl2, <25 °C Formation of brominated intermediate
2 Brominated intermediate Triethylamine, room temperature Cyclization to diazaspiro ring
3 Cyclized intermediate LiAlH4, THF, 0 °C to RT, 72 h Reduction to amine-containing spiro compound
4 Di-tert-butyl diazaspiro dicarboxylate Acetyl chloride in methanol, inert atmosphere, 20 °C, 20 h Esterification to tert-butyl ester intermediate
5 Ester intermediate KOH in methanol, 30 °C Hydrolysis/modification of ester groups
6 Acidified intermediate Oxalic acid in diethyl ether, 20 °C, 1 h Precipitation of tert-butyl ester spiro compound
7 Hydrazide or amidoxime intermediates Heating at 170 °C, cyclodehydration reagents Formation of oxaspiro and ene functionalities

Purification and Characterization

  • Purification is typically achieved by flash column chromatography or recrystallization.
  • Analytical characterization includes nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structural integrity.
  • Chromatographic purity is often above 90% before final purification steps.

Comparative Analysis and Optimization

  • The choice of solvents (e.g., dichloromethane, tetrahydrofuran, methanol) and temperature control are critical to avoid side reactions.
  • Use of inert atmosphere (nitrogen or argon) prevents oxidation or hydrolysis of sensitive intermediates.
  • Stepwise addition of reagents (e.g., slow addition of bromine or lithium aluminum hydride) controls reaction exothermicity and improves yield.
  • Multi-gram scale synthesis has been demonstrated for related spirocyclic pyrrolidines, indicating scalability potential.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit interesting biological activities, making it a candidate for drug discovery and development.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various industrial research and development projects.

Mechanism of Action

The mechanism of action of tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Research Implications and Challenges

  • Conformational Analysis : Ring puckering in spiro compounds (governed by Cremer-Pople parameters) influences bioactivity . Computational modeling of the target compound’s spiro[3.4]octane core could further elucidate structure-activity relationships.
  • Contradictions in Utility: While YA2/YA3 demonstrate cytotoxicity, their high IC₅₀ values (~100 µM) limit therapeutic utility compared to the nanomolar potency of the target compound’s derivatives .

Biological Activity

Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H15_{15}N2_2O3_3
  • CAS Number : 2649081-26-3
  • Molecular Weight : 213.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It has been noted for its potential as an NMDA receptor modulator, which plays a crucial role in synaptic plasticity and cognitive functions such as learning and memory retention .

1. Neuroprotective Effects

Research indicates that compounds similar to tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene have neuroprotective properties. These properties are particularly beneficial in conditions involving neurodegeneration and cognitive decline.

2. Antinociceptive Properties

Studies have shown that this compound may exhibit antinociceptive effects, making it a candidate for pain management therapies. The modulation of NMDA receptors is believed to be a critical pathway through which these effects are mediated .

3. Pharmacokinetics

The pharmacokinetic profile of tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene includes:

ParameterValue
BBB PermeabilityYes
P-glycoprotein SubstrateYes
CYP InhibitionNo (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4)
Log Kp (skin permeation)-7.1 cm/s
Log P (iLOGP)2.71

These properties suggest favorable absorption and distribution characteristics for potential therapeutic applications .

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, administration of tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene demonstrated significant improvements in cognitive function and synaptic integrity compared to control groups .

Case Study 2: Pain Management

Another study evaluated the antinociceptive effects of the compound using formalin-induced pain models in rodents. Results indicated a dose-dependent reduction in pain response, supporting its potential use as an analgesic agent .

Q & A

Basic: How can the synthesis of tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate be optimized for higher yields?

Methodological Answer:
Synthesis optimization should focus on:

  • Protection-Deprotection Strategies : Use tert-butyl groups to protect reactive amines during cyclopropane ring formation. Post-cyclization, deprotect under acidic conditions (e.g., TFA) to avoid side reactions .
  • Cyclization Conditions : Employ ring-closing metathesis (RCM) or transition-metal-catalyzed cyclization. Monitor reaction progress via LC-MS to identify intermediates and optimize catalyst loading (e.g., Grubbs catalyst for RCM).
  • Temperature Control : Maintain low temperatures (−20°C to 0°C) during sensitive steps like cyclopropane ring formation to prevent decomposition .

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